
2-Methyl-benzofuran-7-ylamine chemical
structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Methyl-benzofuran-7-ylamine

Cat. No.: B1364241 Get Quote

An In-depth Technical Guide to 2-Methyl-
benzofuran-7-ylamine
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-benzofuran-7-ylamine,

a heterocyclic amine with significant potential in medicinal chemistry and materials science.

The document elucidates its chemical structure, nomenclature, and physicochemical

properties. A detailed, field-proven synthetic protocol is presented, including the nitration of 2-

methylbenzofuran and subsequent reduction to the target amine. The guide further explores

the compound's spectroscopic signature, chemical reactivity, potential applications as a

scaffold for pharmacologically active agents, particularly as a monoamine oxidase (MAO)

inhibitor, and essential safety and handling protocols. This document is intended for

researchers, chemists, and drug development professionals seeking a thorough understanding

of this valuable chemical entity.

Introduction and Nomenclature
2-Methyl-benzofuran-7-ylamine is a member of the benzofuran class of heterocyclic

compounds, which are integral to numerous natural products and synthetic pharmaceuticals.[1]

The benzofuran core is associated with a wide spectrum of biological activities, including

antimicrobial, anti-inflammatory, and anticancer properties.[2] The strategic placement of a
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methyl group at the C-2 position and an amine group at the C-7 position creates a unique

scaffold for further chemical modification, making it a valuable building block in drug discovery.

1.1. Chemical Structure and IUPAC Name

The definitive structure of the molecule consists of a benzofuran ring system with a methyl

substituent at position 2 and an amine substituent at position 7.

Common Name: 2-Methyl-benzofuran-7-ylamine

Systematic IUPAC Name: 2-methyl-1-benzofuran-7-amine[3]

CAS Number: 26325-21-3[4]

Molecular Formula: C₉H₉NO[4]

Molecular Weight: 147.17 g/mol [4]

Below is a diagram illustrating the chemical structure and atom numbering convention.

Caption: Chemical structure of 2-methyl-1-benzofuran-7-amine.

Physicochemical and Computational Data
A summary of the key physical, chemical, and computed properties of 2-Methyl-benzofuran-7-
ylamine is provided below. These parameters are crucial for predicting its behavior in various

chemical and biological systems.
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Property Value Source

Molecular Formula C₉H₉NO [4]

Molecular Weight 147.17 g/mol [4]

CAS Number 26325-21-3 [4]

SMILES
CC1=CC2=C(C(=CC=C2)N)O

1
[4]

Topological Polar Surface Area

(TPSA)
39.16 Å² ChemScene

logP (calculated) 2.32 ChemScene

Hydrogen Bond Donors 1 ChemScene

Hydrogen Bond Acceptors 2 ChemScene

Rotatable Bonds 0 ChemScene

Synthesis and Purification
While a direct, single-publication synthesis protocol for 2-Methyl-benzofuran-7-ylamine is not

readily available in the peer-reviewed literature, a robust and logical synthetic route can be

constructed from established methodologies for benzofuran derivatization. The most viable

pathway involves a two-step process: the regioselective nitration of 2-methylbenzofuran,

followed by the reduction of the resulting nitro-intermediate.

The precursor, 2-methyl-7-nitro-2,3-dihydrobenzofuran, is a known and important intermediate

for the synthesis of the corresponding 7-amino derivative, highlighting the feasibility of this

approach.[5]

2-Methylbenzofuran 2-Methyl-7-nitrobenzofuran

 Nitration 
 (HNO₃ / H₂SO₄) 2-Methyl-benzofuran-7-ylamine

 Reduction 
 (e.g., H₂, Raney Ni) 
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Caption: Proposed two-step synthesis of 2-Methyl-benzofuran-7-ylamine.

3.1. Step 1: Synthesis of 2-Methyl-7-nitrobenzofuran (Intermediate)

Principle: Electrophilic aromatic substitution (nitration) on the 2-methylbenzofuran core. The

directing effects of the heterocyclic oxygen and the benzene ring typically favor substitution at

the 7-position.

Protocol:

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a thermometer, cool a mixture of concentrated sulfuric acid (H₂SO₄, 25

mL) to 0-5 °C using an ice-salt bath.

Nitrating Mixture Preparation: Slowly add concentrated nitric acid (HNO₃, 5 mL) dropwise to

the cooled sulfuric acid while maintaining the temperature below 10 °C.

Substrate Addition: Dissolve 2-methylbenzofuran (10 g, 0.076 mol) in a minimal amount of

concentrated sulfuric acid and cool the solution to 0 °C.

Reaction: Add the 2-methylbenzofuran solution dropwise to the nitrating mixture over 30

minutes, ensuring the internal temperature does not exceed 5 °C. After the addition is

complete, allow the mixture to stir at 0-5 °C for an additional 2 hours.

Work-up: Carefully pour the reaction mixture onto crushed ice (200 g). A solid precipitate of

2-methyl-7-nitrobenzofuran should form.

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the

filtrate is neutral, and then wash with a small amount of cold ethanol. Recrystallize the crude

product from ethanol to yield the pure 2-methyl-7-nitrobenzofuran.

3.2. Step 2: Synthesis of 2-Methyl-benzofuran-7-ylamine (Final Product)

Principle: Reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation is

a clean and efficient method for this transformation. A procedure for the reduction of a similar

dihydro-nitrobenzofuran has been reported using Raney nickel.[4]
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Protocol:

Reaction Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add the

synthesized 2-methyl-7-nitrobenzofuran (5 g, 0.028 mol) and tetrahydrofuran (THF, 100 mL).

Catalyst Addition: Carefully add activated Raney nickel catalyst (approx. 1 g, slurry in water

or ethanol) to the mixture. Caution: Raney nickel is pyrophoric and must be handled with

care under a wet or inert atmosphere.

Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with

hydrogen to approximately 40-50 psi.

Reaction: Agitate the mixture at room temperature. Monitor the reaction progress by

observing the cessation of hydrogen uptake or by thin-layer chromatography (TLC). The

reaction is typically complete within 4-6 hours.

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel

with an inert gas (e.g., nitrogen or argon).

Purification: Filter the reaction mixture through a pad of Celite® to remove the Raney nickel

catalyst. Caution: The filter cake is pyrophoric and should be kept wet and disposed of

properly. Rinse the filter cake with additional THF.

Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary

evaporation) to yield the crude 2-Methyl-benzofuran-7-ylamine, which can be further

purified by column chromatography on silica gel if necessary.

Spectroscopic Characterization
While experimental spectroscopic data for 2-Methyl-benzofuran-7-ylamine is not widely

published, its characteristic spectral features can be reliably predicted based on its structure

and data from analogous compounds, such as the parent 2-methylbenzofuran.[6][7]

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Expected ¹H NMR Shifts (δ,

ppm)
Multiplicity Assignment

~ 6.8 - 7.2 m Aromatic protons (H4, H5, H6)

~ 6.3 - 6.5 s Furan proton (H3)

~ 3.5 - 4.5 (broad) br s Amine protons (-NH₂)

~ 2.4 - 2.5 s Methyl protons (-CH₃)

Expected ¹³C NMR Shifts (δ, ppm) Assignment

~ 155 - 160 C2 (quaternary, attached to O and CH₃)

~ 140 - 145 C7a (quaternary, fusion)

~ 135 - 140 C7 (quaternary, attached to N)

~ 120 - 130 C3a (quaternary, fusion)

~ 110 - 125 Aromatic CH carbons (C4, C5, C6)

~ 100 - 105 Furan CH carbon (C3)

~ 14 - 16 Methyl carbon (-CH₃)

4.2. Infrared (IR) Spectroscopy

N-H stretching: Two characteristic medium-to-sharp bands are expected in the region of

3300-3500 cm⁻¹ for the primary amine.

C-H stretching (aromatic): Peaks are expected just above 3000 cm⁻¹.

C-H stretching (aliphatic): Peaks are expected just below 3000 cm⁻¹ for the methyl group.

C=C stretching (aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region.

C-O-C stretching (ether): A strong band is expected in the 1050-1250 cm⁻¹ region.

4.3. Mass Spectrometry (MS)
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The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion (M⁺)

peak at m/z = 147. Key fragmentation patterns would likely involve the loss of a hydrogen

radical to form a stable cation at m/z = 146, and potentially cleavage of the methyl group.

Chemical Reactivity and Applications
5.1. Reactivity

The reactivity of 2-Methyl-benzofuran-7-ylamine is dictated by its two primary functional

groups: the aromatic amine and the benzofuran ring system.

Aromatic Amine: The primary amine at the C-7 position is nucleophilic and can undergo a

variety of reactions typical for anilines. These include diazotization to form diazonium salts

(useful for Sandmeyer-type reactions), acylation, alkylation, and formation of Schiff bases

with aldehydes and ketones.

Benzofuran Ring: The benzofuran ring system is generally stable but can participate in

certain electrophilic substitution reactions, although the existing substituents will influence

the regioselectivity. The furan ring is electron-rich and can be susceptible to oxidation or

cleavage under harsh conditions.

5.2. Potential Applications in Drug Discovery and Materials Science

The unique structure of 2-Methyl-benzofuran-7-ylamine makes it an attractive scaffold for the

development of novel therapeutic agents and functional materials.

Monoamine Oxidase (MAO) Inhibitors: A Chinese patent discloses the use of 2-

methylbenzofuran derivatives as inhibitors of monoamine oxidase (MAO).[3] MAO inhibitors

are a class of drugs used for the treatment of depression and Parkinson's disease. The 7-

amino-2-methylbenzofuran core could serve as a key pharmacophore for the design of new,

selective MAO inhibitors.

Antimicrobial and Anticancer Agents: The broader class of benzofuran derivatives is well-

documented for its antimicrobial and anticancer activities.[2] This compound serves as a

versatile starting material for creating libraries of novel derivatives to be screened for these

biological properties.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1364241?utm_src=pdf-body
https://www.benchchem.com/product/b1364241?utm_src=pdf-body
https://www.scbt.com/p/2-methyl-1-benzofuran-7-amine-hydrochloride
https://patents.google.com/patent/CN105294620A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1364241?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Organic Electronics: Benzofuran-containing polymers and small molecules are being

investigated for their applications in organic light-emitting diodes (OLEDs) and organic

photovoltaics (OPVs) due to their electronic properties. The amino group provides a

convenient handle for polymerization or for tuning the electronic characteristics of the

molecule.

Safety, Handling, and Storage
6.1. Hazard Identification

While a specific safety data sheet (SDS) for the free base is not universally available, the

hydrochloride salt is classified as an irritant.[8] It is prudent to handle the compound with care,

assuming it may cause skin, eye, and respiratory tract irritation.

6.2. Recommended Handling Procedures

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical

fume hood.

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear chemical safety goggles or a face shield.

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

Body Protection: Wear a standard laboratory coat.

Hygiene Measures: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after

handling.

6.3. Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Keep away from strong oxidizing agents and sources of ignition.

For long-term stability, refrigeration may be recommended.
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Conclusion
2-Methyl-benzofuran-7-ylamine is a heterocyclic compound with substantial untapped

potential. Its well-defined structure, accessible synthetic route, and versatile reactivity make it a

valuable intermediate for researchers in medicinal chemistry and materials science. The

established link between the 2-methylbenzofuran scaffold and MAO inhibition highlights a

particularly promising avenue for future drug development efforts. This guide provides the

foundational knowledge required for the safe and effective use of this compound in a research

and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Benzofuran, 2-methyl-7-nitro- | 13680-09-6 [chemicalbook.com]

2. CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-
benzofurancarboxylic acid - Google Patents [patents.google.com]

3. scbt.com [scbt.com]

4. prepchem.com [prepchem.com]

5. 2-Methyl-7-nitro-2,3-dihydro-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]

6. spectrabase.com [spectrabase.com]

7. pubs.acs.org [pubs.acs.org]

8. spectrabase.com [spectrabase.com]

To cite this document: BenchChem. [2-Methyl-benzofuran-7-ylamine chemical structure and
IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1364241#2-methyl-benzofuran-7-ylamine-chemical-
structure-and-iupac-name]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1364241?utm_src=pdf-body
https://www.benchchem.com/product/b1364241?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB05545951.htm
https://patents.google.com/patent/CN105294620A/en
https://patents.google.com/patent/CN105294620A/en
https://www.scbt.com/p/2-methyl-1-benzofuran-7-amine-hydrochloride
https://www.prepchem.com/7-amino-2-3-dihydro-2-methylbenzofuran/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2961824/
https://spectrabase.com/compound/6pthmjthLG8?f=
https://pubs.acs.org/doi/10.1021/acsomega.4c02677
https://spectrabase.com/spectrum/H83uhc1sSOq
https://www.benchchem.com/product/b1364241#2-methyl-benzofuran-7-ylamine-chemical-structure-and-iupac-name
https://www.benchchem.com/product/b1364241#2-methyl-benzofuran-7-ylamine-chemical-structure-and-iupac-name
https://www.benchchem.com/product/b1364241#2-methyl-benzofuran-7-ylamine-chemical-structure-and-iupac-name
https://www.benchchem.com/product/b1364241#2-methyl-benzofuran-7-ylamine-chemical-structure-and-iupac-name
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1364241?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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